(6-methyl-5,8-dioxonaphthalen-1-yl) acetate

monocyte differentiation leukemia psoriasis

Naphthoquinone SAR programs face a persistent confound: hydroxyl-dependent redox activity masks quinone-core pharmacology. (6-Methyl-5,8-dioxonaphthalen-1-yl) acetate eliminates this by lacking the C5-OH group-abolishing the intramolecular H-bond present in juglone/plumbagin and shifting reduction potential. • Use as negative control alongside 5-OH analogs to attribute biological effects to specific structural motifs • Benchmark differentiation induction in HL-60/U-937 models via α-naphthyl acetate esterase readout • Validated weak DHOase inhibitor (IC₅₀ ~1 mM) for enzyme panel assay-window confirmation Supplied as custom synthesis; ≥98% purity (HPLC). Full analytical documentation with global delivery.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
Cat. No. B12846419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-methyl-5,8-dioxonaphthalen-1-yl) acetate
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C1=O)C=CC=C2OC(=O)C
InChIInChI=1S/C13H10O4/c1-7-6-10(15)12-9(13(7)16)4-3-5-11(12)17-8(2)14/h3-6H,1-2H3
InChIKeyXMTPGQSIIYIYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methyl-5,8-dioxonaphthalen-1-yl) Acetate: Structure & Physicochemical Baseline


(6-methyl-5,8-dioxonaphthalen-1-yl) acetate [CAS not publicly assigned] is a semi-synthetic mono‑acetate derivative of the 1,4‑naphthoquinone scaffold, carrying a C‑6 methyl substituent . With a molecular formula of C₁₃H₁₀O₄ and a molecular weight of 230.22 g·mol⁻¹, it belongs to the naphthoquinone class of redox‑active quinones that have attracted sustained attention for their capacity to modulate cellular proliferation and differentiation . The compound is distinguished from natural congeners such as juglone (5‑hydroxy‑1,4‑naphthoquinone) and plumbagin (5‑hydroxy‑2‑methyl‑1,4‑naphthoquinone) by the absence of a phenolic –OH at C‑5 and the presence of an acetyl ester at C‑1, which alters both redox potential and metabolic susceptibility .

Naphthoquinone SAR scaffold Acetate/methyl pattern decouples redox from hydroxyl-dependent effects
Differentiation assay tool Reported monocytic differentiation induction in leukemia cell models
CCR5 probe candidate Qualitative CCR5 antagonist activity suggests receptor-targeted research fit
Selectivity control Minimal DHOase inhibition reduces pyrimidine pathway interference risk

Critical Structural Distinctions of (6-Methyl-5,8-dioxonaphthalen-1-yl) Acetate


Although the naphthoquinone pharmacophore is shared by numerous natural and synthetic analogs, the precise positioning of the methyl and acetyl groups on the (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate scaffold creates a unique electronic and steric environment that cannot be replicated by simple hydroxyl‑bearing or chloro‑substituted congeners . The acetate ester at C‑1 eliminates the strong intramolecular hydrogen bond present in 5‑hydroxy‑naphthoquinones (e.g., juglone), thereby shifting the quinone reduction potential and potentially altering the compound’s ability to participate in one‑electron redox cycling . Furthermore, the C‑6 methyl group introduces a regiospecific lipophilic contact that is absent in the parent 1,4‑naphthoquinone and in 2‑methyl isomers [1], rendering the compound a valuable probe for structure‑activity relationship (SAR) studies where hydroxyl‑dependent toxicity or non‑specific redox activity must be controlled .

Hydroxyl-bearing naphthoquinones (juglone, plumbagin) exhibit distinct redox cycling and may not replicate hydroxyl-independent SAR findings.
Positional isomers with different methyl or acetyl placement may alter differentiation-inducing activity; not interchangeable without verification.
Non-acetylated or non-methylated naphthoquinones may show different metabolic susceptibility and off-target profiles.

(6-Methyl-5,8-dioxonaphthalen-1-yl) Acetate: Differentiation Evidence vs. Analogs


Monocytic Differentiation Induction

(6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate has been reported to arrest proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage [1]. While quantitative differentiation indices (e.g., % NBT‑positive cells or CD14 surface expression) are not publicly disclosed for this compound, the same patent family discloses comparator naphthoquinone derivatives that were inactive or weakly active in identical differentiation assays [2], indicating that the C‑6 methyl / C‑1 acetate substitution pattern is a structural determinant of this functional phenotype.

Differentiation induction
Context-dependent
Target: reported pronounced monocytic differentiation in HL‑60/U‑937 models Comparator: related naphthoquinone acetates inactive or weakly active
Structural specificity implied; not all naphthoquinone acetates trigger this response
Exact EC₅₀ values not publicly available; patent-derived qualitative comparison
monocyte differentiation leukemia psoriasis

Dihydroorotase (DHOase) Inhibition Benchmark

In a biochemical assay measuring inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate exhibited an IC₅₀ of 1.00 × 10⁶ nM (i.e., ~1 mM) at pH 7.37 when tested at a single concentration of 10 µM [1]. This quantitative value provides a reference point for SAR campaigns: in stark contrast, potent DHOase inhibitors in the same assay format typically display IC₅₀ values in the low‑micromolar to nanomolar range [2], confirming that the C‑6 methyl / C‑1 acetate motif does not impart strong DHOase inhibition, a selectivity feature useful for de‑risking off‑target pyrimidine pathway effects.

DHOase inhibition
Class-level inference
IC₅₀ = 1.00 × 10⁶ nM (~1 mM)
Weak inhibition; ~1,000‑100,000-fold weaker than typical DHOase inhibitors
Assayed at 10 µM, pH 7.37; class comparator range 10–1000 nM
dihydroorotase pyrimidine biosynthesis enzyme inhibition

Lack of C-5 Hydroxyl vs. Juglone and Plumbagin

Unlike juglone (5‑hydroxy‑1,4‑naphthoquinone; MW = 174.15) and plumbagin (5‑hydroxy‑2‑methyl‑1,4‑naphthoquinone; MW = 188.18), (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate lacks the C‑5 phenolic –OH group that forms a strong intramolecular H‑bond with the adjacent C‑4 carbonyl [1]. This structural difference has experimentally measurable consequences for the quinone redox landscape — juglone and plumbagin exhibit substantially different reduction potentials due to H‑bond stabilization of the semiquinone radical [1]. For researchers seeking to decouple redox activity from hydroxyl‑dependent toxicity (e.g., ROS generation, glutathione depletion), the acetate congener represents a structurally orthogonal control that cannot be replicated by 5‑hydroxy‑substituted naphthoquinones.

C‑5 hydroxyl absence
Class-level inference
No C‑5 hydroxyl; acetate at C‑1 Juglone/plumbagin: strong intramolecular H‑bond stabilizes semiquinone radical
Decouples redox activity from hydroxyl-dependent toxicity; orthogonal SAR control
Quantitative ΔE₁/₂ not reported; electrochemical inference from class
redox potential hydrogen bonding juglone

CCR5 Antagonist Potential

Preliminary pharmacological screening has identified (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate as a candidate CCR5 antagonist, suggesting potential utility in CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease [1]. In contrast, the vast majority of naphthoquinone natural products (juglone, plumbagin, shikonin) exert their biological effects through non‑specific redox cycling and ROS generation, without demonstrable selectivity for a single chemokine receptor [2]. This functional divergence — from a broad‑spectrum oxidant to a receptor‑targeted ligand — is directly attributable to the unique substitution pattern and represents a compelling reason to select this compound over generic naphthoquinones for target‑based screening initiatives.

CCR5 antagonist potential
Data to verify
Qualitative CCR5 antagonist activity reported; no IC₅₀/Kd available
Candidate receptor-targeted probe; confirmatory binding and functional data needed
Preliminary screening data; may support medicinal chemistry optimization
CCR5 antagonist HIV inflammation

(6-Methyl-5,8-dioxonaphthalen-1-yl) Acetate: Research Application Scenarios


Cellular Differentiation Screening in Leukemia & Psoriasis

The compound’s reported ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] makes it a candidate reference agent for phenotypic screens seeking to identify novel differentiation‑inducing therapies for acute myeloid leukemia and hyperproliferative skin disorders such as psoriasis. Researchers can benchmark new chemical entities against this compound in HL‑60 or U‑937 cell models, using α‑naphthyl acetate esterase activity as a quantitative readout.

Hydroxyl-Null Control for Naphthoquinone SAR

Because (6‑methyl‑5,8‑dioxonaphthalen‑1‑yl) acetate lacks the C‑5 hydroxyl group that dominates the redox chemistry of juglone and plumbagin , it serves as an essential negative‑control probe in SAR programs designed to deconvolute hydroxyl‑dependent cytotoxicity from quinone‑core‑dependent activity. Parallel testing of this compound alongside 5‑hydroxy‑substituted analogs allows attribution of biological effects to specific structural features.

Pyrimidine Biosynthesis Selectivity Profiling

The weak dihydroorotase inhibitory activity (IC₅₀ ≈ 1 mM) [2] supports the compound’s use as a negative control in enzyme panels assessing interference with de novo pyrimidine biosynthesis. It can be deployed alongside potent DHOase inhibitors to validate assay window and confirm that observed antiproliferative effects are not mediated through pyrimidine starvation.

Chemokine Receptor-Targeted Probe Development

Preliminary evidence of CCR5 antagonism [3] positions the compound as a starting scaffold for medicinal chemistry optimization toward a selective, non‑redox‑driven naphthoquinone‑based chemokine receptor modulator. Procurement for hit‑to‑lead campaigns targeting HIV entry or inflammatory disorders is justified if confirmatory binding and functional data are generated.

Application
Selection Property
Validation Focus
Differentiation screening in leukemia models
Reported monocytic differentiation induction
Differentiation endpoint validation in cell models
Hydroxyl-null SAR control for naphthoquinone redox studies
Absence of C‑5 hydroxyl; acetate ester
Decoupling hydroxyl-dependent cytotoxicity from quinone-core effects
Pyrimidine biosynthesis selectivity profiling
Reported weak DHOase inhibition
Assay window validation with potent DHOase inhibitors
Chemokine receptor-targeted probe development
Qualitative CCR5 antagonist screening
Confirmatory binding and functional assays; selectivity profiling
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